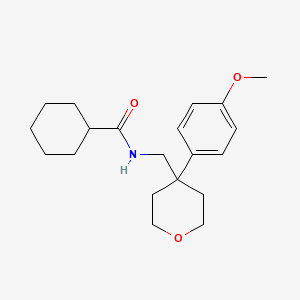

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-23-18-9-7-17(8-10-18)20(11-13-24-14-12-20)15-21-19(22)16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLJICUYWFFTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran intermediate, which is then functionalized with a methoxyphenyl group. The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the amide group can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Wirkmechanismus

The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide and related derivatives:

Key Comparative Insights:

Structural Flexibility vs. Rigidity: The THP core in all compounds provides conformational restraint, but substituents like pyrazole (in 9m) or sulfanyl () introduce additional steric or electronic effects . The cyclohexanecarboxamide group in the target compound offers greater lipophilicity compared to the cyano group in 9m, which may influence blood-brain barrier penetration .

In contrast, electron-withdrawing groups (e.g., cyano in 9m, fluoro in ) reduce electron density, affecting solubility and reactivity .

Synthetic Accessibility :

- Compounds like 9m and 9l () require multi-step syntheses involving halogenated intermediates, whereas the target compound’s synthesis () leverages straightforward amide coupling, improving scalability .

Biologische Aktivität

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 421.5 g/mol. The compound features a complex structure that includes a tetrahydro-pyran moiety and a cyclohexanecarboxamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26F3NO3 |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 1797075-51-4 |

| Density | Not Available |

| Melting Point | Not Available |

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to decreased cell proliferation in various cancer types, including breast and head and neck cancers .

Case Study:

A study on benzamide riboside (BR), a related compound, demonstrated its ability to inhibit cell growth by downregulating DHFR protein levels. This was particularly notable in human T-cell lymphoblastic leukemia cells resistant to methotrexate, suggesting that structural analogs of this compound could exhibit similar mechanisms of action .

Antimicrobial Activity

Compounds with the tetrahydropyran structure have also shown antimicrobial properties. For example, derivatives of tetrahydropyran have been evaluated for their efficacy against various bacterial strains, indicating potential use in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

- Tetrahydropyran Ring : This moiety is known for enhancing lipophilicity and membrane permeability.

- Methoxyphenyl Group : The presence of the methoxy group can increase the compound's interaction with biological targets.

- Cyclohexanecarboxamide : This part of the molecule may contribute to binding affinity and selectivity towards specific receptors or enzymes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route may include:

- Formation of the tetrahydropyran ring via cyclization reactions.

- Alkylation steps to introduce the methoxyphenyl group.

- Final acylation to form the carboxamide linkage.

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydropyran core followed by functionalization. Key steps include:

- Core Formation : Cyclization of a diol or epoxide intermediate under acidic or basic conditions to form the tetrahydropyran ring .

- Methoxyphenyl Introduction : Friedel-Crafts alkylation or Suzuki coupling to attach the 4-methoxyphenyl group .

- Carboxamide Coupling : Reacting the tetrahydropyran intermediate with cyclohexanecarbonyl chloride using a coupling agent like EDC/HOBt .

Purity Optimization : Use column chromatography with gradients of ethyl acetate/hexane for purification. Monitor reactions via TLC or HPLC to minimize by-products .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl, cyclohexane) and carboxamide linkage .

- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .

- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .

Basic: How can researchers design initial biological activity screens for this compound?

- In Vitro Assays :

- Anti-inflammatory : Measure inhibition of COX-1/2 enzymes or TNF-α production in macrophage models .

- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potential antitumor activity .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance carboxamide coupling efficiency .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts steps or Pd catalysts for cross-coupling reactions .

- Temperature Control : Reflux conditions (70–100°C) for cyclization steps; lower temperatures (0–25°C) for sensitive intermediates .

Advanced: What methodologies are recommended to elucidate the compound’s mechanism of action in biological systems?

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to identify protein targets (e.g., kinases, GPCRs) .

- In Vivo Models : Administer the compound in rodent models of inflammation or cancer, paired with pharmacokinetic (PK) profiling .

- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes to targets like COX-2 or histone deacetylases (HDACs) .

Advanced: How should researchers address contradictory data in biological assays or synthetic yields?

- Analytical Triangulation : Cross-validate results using orthogonal methods (e.g., LC-MS for purity, SPR for binding affinity) .

- Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, solvent controls) to rule out variability .

- Reaction Parameter Adjustment : Systematically vary catalysts, solvents, or stoichiometry in small-scale trials to identify optimal conditions .

Advanced: What strategies are effective for studying the compound’s pharmacokinetics and metabolic stability?

- ADME Profiling :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .

- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Plasma Stability : Monitor compound degradation in plasma at 37°C over 24 hours .

- In Silico Tools : Use SwissADME or ADMET Predictor to estimate logP, bioavailability, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.